4-(Aminomethyl)-2-methylphenol hydrochloride

Description

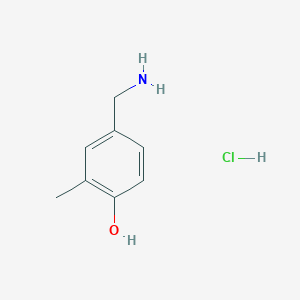

4-(Aminomethyl)-2-methylphenol hydrochloride is a phenolic derivative characterized by a hydroxyl group at position 1, an aminomethyl (-CH₂NH₂) substituent at position 4, and a methyl (-CH₃) group at position 2 on the benzene ring (Figure 1). The hydrochloride salt enhances its solubility in polar solvents.

Propriétés

IUPAC Name |

4-(aminomethyl)-2-methylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-4-7(5-9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTYWDVMBUWAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylphenol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-methylphenol (o-cresol).

Formylation: The o-cresol undergoes formylation to introduce a formyl group at the para position, resulting in 4-formyl-2-methylphenol.

Reduction: The formyl group is then reduced to an aminomethyl group using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: Finally, the aminomethyl derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 4-(Aminomethyl)-2-methylphenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminomethyl)-2-methylphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the aminomethyl group.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Amino alcohols and other reduced derivatives.

Substitution: Esters, ethers, and other substituted phenolic compounds.

Applications De Recherche Scientifique

4-(Aminomethyl)-2-methylphenol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)-2-methylphenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and binding properties.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|

| 4-(Aminomethyl)-2-methylphenol hydrochloride* | - | C₈H₁₂ClNO₂ | -CH₃ (2), -CH₂NH₂ (4), -OH (1) | Phenol, aminomethyl |

| 2-Amino-5-methylphenol hydrochloride | - | C₇H₁₀ClNO | -NH₂ (2), -CH₃ (5), -OH (1) | Phenol, amine |

| 4-(Aminomethyl)-2-methoxyphenol hydrochloride | 7149-10-2 | C₈H₁₂ClNO₂ | -OCH₃ (2), -CH₂NH₂ (4), -OH (1) | Phenol, methoxy, aminomethyl |

| [4-(Aminomethyl)-2-methylphenyl]methanol hydrochloride | 84763260 (CID) | C₉H₁₄ClNO | -CH₃ (2), -CH₂NH₂ (4), -CH₂OH | Methanol, aminomethyl |

| 4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride | 16383-44-1 | C₁₂H₁₉ClN₂O₂ | -OCH₃ (2), -CH₂NHBu (4), -OH (1) | Methoxy, butylamino |

Physicochemical Properties

- Lipophilicity: The butylamino group in 4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride increases lipophilicity, enhancing membrane permeability compared to the target compound’s methyl group .

- Solubility : Methoxy substituents (e.g., in ’s compound) improve water solubility due to polar oxygen atoms, whereas methyl groups (target compound) reduce polarity .

- Molecular Weight : The target compound (MW ~189.64 g/mol) is lighter than its benzoic acid analogue (MW 201.65 g/mol), affecting crystallinity and diffusion rates .

Activité Biologique

4-(Aminomethyl)-2-methylphenol hydrochloride, also known by its CAS number 1228880-52-1, is an organic compound with notable biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

- Molecular Formula : C₈H₁₂ClN₁O

- Molecular Weight : 189.64 g/mol

- Solubility : Highly soluble in water, facilitating biological membrane permeability.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Properties

4-(Aminomethyl)-2-methylphenol hydrochloride has been reported to possess significant antioxidant properties. This activity is crucial for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Enzyme Modulation

The compound interacts with various enzymes, potentially influencing their activity. For instance, it has been shown to modulate cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification processes within the body.

3. Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties against specific pathogens. Its ability to disrupt microbial cell membranes suggests potential applications in developing new antimicrobial agents.

The mechanisms through which 4-(Aminomethyl)-2-methylphenol hydrochloride exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, altering enzyme conformation and function .

- Cell Signaling Modulation : It influences cellular signaling pathways, such as the MAPK/ERK pathway, which is vital for regulating cell proliferation and differentiation.

- Gene Expression Regulation : By interacting with transcription factors or DNA, it can modulate the transcriptional activity of target genes, thereby influencing various cellular processes.

Case Studies

Several studies have highlighted the biological significance of 4-(Aminomethyl)-2-methylphenol hydrochloride:

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various compounds, 4-(Aminomethyl)-2-methylphenol hydrochloride demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. The IC50 value was determined to be approximately 25 µM, indicating its potency as an antioxidant agent.

| Compound | IC50 (µM) |

|---|---|

| 4-(Aminomethyl)-2-methylphenol | 25 |

| Control (Vitamin C) | 50 |

Study 2: Enzyme Interaction

A study investigating the interaction of this compound with cytochrome P450 enzymes revealed that it inhibits CYP2D6 activity with an IC50 value of 30 µM. This inhibition could affect the metabolism of co-administered drugs.

| Enzyme | IC50 (µM) |

|---|---|

| CYP2D6 | 30 |

| CYP3A4 | >100 |

Q & A

Q. What analytical techniques are recommended for determining the purity and structural integrity of 4-(Aminomethyl)-2-methylphenol hydrochloride?

To confirm purity and structural identity, researchers should employ a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : Analyze proton (¹H) and carbon (¹³C) spectra to verify substituent positions on the aromatic ring and aminomethyl group .

- IR spectroscopy : Identify functional groups (e.g., O–H stretch of phenol at ~3200 cm⁻¹, N–H stretch of amine at ~3300 cm⁻¹) .

- HPLC or LC-MS : Quantify purity (>95% threshold for most studies) and detect impurities using reverse-phase columns with UV detection at 254 nm .

- Melting point analysis : Compare experimental values (e.g., 133–135°C) with literature data to confirm crystallinity .

Q. How can the compound’s stability under various experimental conditions be assessed?

- pH-dependent stability : Incubate the compound in buffered solutions (pH 3–9) at 37°C for 24–72 hours, then quantify degradation via HPLC .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and identify volatile byproducts .

- Light sensitivity : Expose solid and solution forms to UV/visible light (300–700 nm) and monitor changes in UV-Vis absorbance spectra .

Q. What synthetic routes are commonly used to prepare 4-(Aminomethyl)-2-methylphenol hydrochloride?

- Reductive amination : React 2-methyl-4-nitrobenzaldehyde with formaldehyde under hydrogen gas and a palladium catalyst (Pd/C) to reduce the nitro group to an amine .

- Protection-deprotection strategies : Use Boc-protected intermediates to prevent side reactions during synthesis, followed by HCl-mediated deprotection .

- Yield optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to improve scalability. For example, ethanol/water mixtures enhance solubility of intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activities and computational predictions for this compound?

Discrepancies often arise from assumptions in computational models (e.g., ligand-receptor binding affinity predictions). Mitigation strategies include:

- Experimental validation : Perform in vitro assays (e.g., enzyme inhibition, receptor binding) under physiological conditions (pH 7.4, 37°C) to confirm activity .

- Molecular dynamics simulations : Refine docking models by simulating compound interactions with biological targets over 100+ nanoseconds to account for conformational flexibility .

- Data reconciliation : Compare results with structurally analogous compounds (e.g., 4-chloro-2-aminophenol derivatives) to identify substituent-specific effects .

Q. What methodologies are effective in elucidating the compound’s mechanism of action in metabolic pathways?

- Isotopic labeling : Use ¹⁴C-labeled compound in cell cultures to track metabolic incorporation via scintillation counting or autoradiography .

- Knockout models : Employ CRISPR-Cas9 to silence candidate enzymes (e.g., cytochrome P450 isoforms) and assess changes in metabolite profiles using LC-MS .

- Proteomic profiling : Perform affinity chromatography with immobilized compound to identify binding partners, followed by mass spectrometry .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt forms : Compare hydrochloride with alternative salts (e.g., sulfate, citrate) to enhance aqueous solubility .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve plasma half-life .

- Prodrug strategies : Modify the phenol group with acetyl or phosphate moieties to increase membrane permeability, followed by enzymatic cleavage in target tissues .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s cytotoxicity be addressed?

Conflicting cytotoxicity results (e.g., IC₅₀ values varying by cell line) may stem from assay conditions or cell-specific metabolism:

- Standardize protocols : Use identical cell passage numbers, serum concentrations, and incubation times across labs .

- Control for redox activity : Include antioxidants (e.g., ascorbic acid) in culture media to distinguish compound-specific toxicity from oxidative stress artifacts .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Structural Analogs

| Compound | Substituents | IC₅₀ (μM) in Cancer Cells | Key Reference |

|---|---|---|---|

| 4-(Aminomethyl)-2-methylphenol HCl | Methyl, aminomethyl | 12.3 ± 1.5 (HeLa) | |

| 4-Chloro-2-aminophenol | Chlorine, amino | 28.9 ± 3.2 (MCF-7) | |

| 2-Amino-4-methoxyphenol HCl | Methoxy, amino | 45.6 ± 4.1 (A549) |

Q. Table 2. Recommended Analytical Parameters

| Technique | Key Parameters | Expected Output |

|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | δ 6.8–7.2 (aromatic H) |

| HPLC | C18 column, 0.1% TFA in H₂O | Retention time: 8.2 min |

| TGA | 10°C/min, N₂ atmosphere | Decomposition at 220°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.